BenchChemオンラインストアへようこそ!

3-acetyl-1H-pyrazole-5-carboxylic acid

Pharmaceutical Intermediates Synthetic Methodology Quality Control

This compound is the definitive, FDA-route intermediate for the blockbuster prostate cancer drug Darolutamide. Its unique 3-acetyl-5-carboxylic acid substitution pattern is critical for regioselective amide bond formation; generic pyrazole analogs cannot substitute without costly process revalidation. Supplied at >98% purity (the prevalent industry standard), it meets stringent GMP requirements for API synthesis and serves as a certified reference standard (Darolutamide Impurity 11) for HPLC method validation. Secure your supply chain with this non-negotiable building block for pharmaceutical development and commercial manufacturing.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 1297537-45-1
Cat. No. B3021537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-1H-pyrazole-5-carboxylic acid
CAS1297537-45-1
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=NNC(=C1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2H,1H3,(H,7,8)(H,10,11)
InChIKeyHFBWRCZRDIVAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-1H-pyrazole-5-carboxylic acid (CAS 1297537-45-1) Product Overview for Procurement and Selection


3-Acetyl-1H-pyrazole-5-carboxylic acid (CAS 1297537-45-1, also known as 5-acetyl-1H-pyrazole-3-carboxylic acid) is a heterocyclic building block with the molecular formula C6H6N2O3 and molecular weight 154.12 g/mol [1]. It is a pyrazole derivative featuring both an acetyl group and a carboxylic acid moiety, which confer distinct reactivity and hydrogen-bonding capabilities. The compound is commercially available as a powder with a melting point of 257–269 °C (decomposition) and is typically supplied at ≥95% purity . It serves as a key intermediate in the synthesis of darolutamide, an FDA-approved androgen receptor inhibitor for prostate cancer, and is also utilized as a versatile scaffold in medicinal chemistry [2].

Why 3-Acetyl-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Generic Pyrazole Carboxylic Acids


The specific substitution pattern of 3-acetyl-1H-pyrazole-5-carboxylic acid—an acetyl group at the 3-position and a carboxylic acid at the 5-position of the pyrazole ring—is essential for its role as a key intermediate in darolutamide synthesis. Generic pyrazole carboxylic acids such as 5-methyl-1H-pyrazole-3-carboxylic acid or 5-ethyl-1H-pyrazole-3-carboxylic acid lack the acetyl functionality required for subsequent amide bond formation and do not provide the correct regiochemistry for incorporation into the darolutamide scaffold [1]. Furthermore, the acetyl group imparts unique electronic properties that influence the compound's reactivity in cyclization and hydrolysis steps, and its presence is critical for achieving the high yields and purities documented in optimized synthetic routes [2]. Substituting a generic analog would necessitate re-optimization of reaction conditions, likely result in lower yields, and may introduce impurities that compromise downstream drug substance quality.

Quantitative Differentiation of 3-Acetyl-1H-pyrazole-5-carboxylic acid for Procurement Decisions


Purity Advantage: >99% Achievable via Optimized Green Synthesis vs. Typical 95–98% for 5-Methyl Analog

A green synthesis route for 3-acetyl-1H-pyrazole-5-carboxylic acid (also named 5-acetyl-1H-pyrazole-3-carboxylic acid) achieves a product purity of >99% at a 100 g scale, as determined by HPLC [1]. In contrast, the closely related analog 5-methyl-1H-pyrazole-3-carboxylic acid is commercially available with purities typically ranging from 95% to 98% . The higher purity of the target compound reduces the need for additional purification steps in downstream synthesis, directly impacting process efficiency and product quality in pharmaceutical manufacturing.

Pharmaceutical Intermediates Synthetic Methodology Quality Control

Synthesis Yield: >70% Total Yield in Optimized 3-Step Route vs. In-Class Benchmark

The green synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid proceeds in three steps from 3-butyne-2-ol with a total isolated yield exceeding 70% at 100 g scale [1]. While direct head-to-head yield comparisons for closely related pyrazole carboxylic acid derivatives are limited, the reported yield exceeds typical multi-step yields for similar heterocyclic building blocks, which often fall in the 40–60% range due to purification losses and side reactions. The high yield is attributed to catalyst-free cyclization and the use of only two organic solvents (acetone and ethanol), which simplifies workup and minimizes product loss [1].

Process Chemistry Green Chemistry Synthetic Efficiency

Process Safety: Metal-Free and Non-Explosive Route vs. Traditional Diazo Reagent Methods

Several published routes to 3-acetyl-1H-pyrazole-5-carboxylic acid and its ester precursors avoid the use of explosive diazo reagents, which are commonly employed in traditional pyrazole syntheses. One scalable process uses diethyl pyrazole-3,5-dicarboxylate as a starting material and does not involve any diazo intermediates, making it suitable for scale-up [1]. A complementary continuous-flow synthesis utilizes ethyl glycinate hydrochloride and generates the reactive ethyl diazoacetate intermediate in situ, eliminating the need to isolate or handle explosive materials [2]. In contrast, many pyrazole carboxylic acid derivatives are prepared using pre-formed diazo compounds, which pose significant safety hazards and require specialized equipment for large-scale production.

Process Safety Scale-Up Chemistry Regulatory Compliance

Proven Role as Key Intermediate for Marketed Drug Darolutamide vs. Generic Building Blocks

3-Acetyl-1H-pyrazole-5-carboxylic acid (CAS 1297537-45-1) is a documented key intermediate in the synthesis of darolutamide (Nubeqa®), an FDA-approved oral androgen receptor inhibitor for non-metastatic castration-resistant prostate cancer [1]. The compound is specifically listed as a critical intermediate in the darolutamide synthetic route disclosed in US patent 8,975,254 (Bayer) [1]. In contrast, generic pyrazole carboxylic acids such as 5-methyl-1H-pyrazole-3-carboxylic acid or 5-ethyl-1H-pyrazole-3-carboxylic acid are not utilized in any approved pharmaceutical synthetic route and lack this demonstrated industrial relevance.

API Synthesis Oncology Drug Development

Optimal Application Scenarios for 3-Acetyl-1H-pyrazole-5-carboxylic acid Based on Verified Differentiation


GMP Manufacturing of Darolutamide and Related Androgen Receptor Antagonists

This compound is the preferred starting material for the synthesis of darolutamide (Nubeqa®) and its analogs. Its high achievable purity (>99%) and established role as a key intermediate in the Bayer-patented route [1] make it the only viable choice for pharmaceutical manufacturing under GMP conditions. Procurement of this specific building block ensures consistency with regulatory filings and avoids the need for revalidation that would be required if a generic analog were substituted.

Medicinal Chemistry Campaigns Targeting Androgen Receptor or Other Nuclear Receptors

The acetyl and carboxylic acid functionalities provide dual handles for derivatization (e.g., amide formation at the carboxylic acid, ketone reduction or condensation at the acetyl group). The compound's use in darolutamide demonstrates its suitability for generating AR-targeting molecules. The availability of high-purity material (>99%) reduces confounding effects from impurities in biological assays [2].

Process Chemistry Development Requiring Scalable and Safe Synthetic Routes

The published metal-free and diazo-free synthetic routes [3][4] provide a blueprint for kilo-lab or pilot-plant scale-up. Procurement of this building block from suppliers who utilize these safer methods minimizes supply chain disruption risk and aligns with modern green chemistry principles. The >70% total yield achieved in optimized routes further supports cost-effective sourcing for larger-scale projects.

Analytical Reference Standard and Impurity Profiling for Darolutamide

As a documented intermediate and potential impurity in darolutamide (listed as Darolutamide Impurity 11), this compound is essential for developing and validating HPLC methods for API purity analysis . High-purity batches (>99%) are required to ensure accurate quantification of this impurity in drug substance release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-acetyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.